molecular formula C9H13NO2 B581504 2-Amino-5-isopropoxyphenol CAS No. 1243280-86-5

2-Amino-5-isopropoxyphenol

Cat. No.: B581504
CAS No.: 1243280-86-5
M. Wt: 167.208
InChI Key: JKTGCLJDOSSQHF-UHFFFAOYSA-N
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Description

2-Amino-5-isopropoxyphenol is an organic compound with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol . This compound is characterized by the presence of an amino group at the second position and an isopropoxy group at the fifth position on a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-isopropoxyphenol typically involves the reaction of 2-nitro-5-isopropoxyphenol with reducing agents such as hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure . Another method involves the use of sodium borohydride as a reducing agent in an organic solvent like ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Amino-5-isopropoxyphenol involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It also exhibits antimicrobial activity by disrupting the cell membrane of bacteria, leading to cell lysis and death . The compound’s ability to inhibit certain enzymes and modulate signaling pathways is also being investigated .

Comparison with Similar Compounds

Comparison: 2-Amino-5-isopropoxyphenol is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the isopropoxy group increases the compound’s lipophilicity, enhancing its ability to penetrate cell membranes . This makes it more effective in certain biological applications compared to its methoxy, ethoxy, and butoxy counterparts .

Properties

IUPAC Name

2-amino-5-propan-2-yloxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTGCLJDOSSQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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